Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-
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Overview
Description
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- is a chemical compound with the molecular formula C8H9N3S It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the thiol group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thiopyrimidine: Similar structure but lacks the acetonitrile group.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group instead of the thiol group.
4,6-Dimethyl-2-pyrimidinylmethanol: Contains a hydroxyl group instead of the thiol group.
Uniqueness
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- is unique due to the presence of both the acetonitrile and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXWKRLKCMQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394224 |
Source
|
Record name | Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116248-36-3 |
Source
|
Record name | Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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